molecular formula C20H17ClF2IN3O3S B11103027 1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl N-{4-[chloro(difluoro)methoxy]phenyl}-N'-ethylcarbamimidothioate

1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl N-{4-[chloro(difluoro)methoxy]phenyl}-N'-ethylcarbamimidothioate

Cat. No.: B11103027
M. Wt: 579.8 g/mol
InChI Key: KNNQBDQWPUNFQK-UHFFFAOYSA-N
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Description

3-{[{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}(ETHYLIMINO)METHYL]SULFANYL}-1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDINE is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, an iodophenyl group, and a chlorodifluoromethoxy aniline moiety

Preparation Methods

The synthesis of 3-{[{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}(ETHYLIMINO)METHYL]SULFANYL}-1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDINE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Iodophenyl Group: This step often involves halogenation reactions.

    Attachment of the Chlorodifluoromethoxy Aniline Moiety: This can be done through nucleophilic substitution reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques .

Chemical Reactions Analysis

3-{[{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}(ETHYLIMINO)METHYL]SULFANYL}-1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}(ETHYLIMINO)METHYL]SULFANYL}-1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar compounds include those with analogous structures, such as:

    4-(Chlorodifluoromethoxy)phenylamine: Shares the chlorodifluoromethoxy group.

    1-Chloro-1,1-difluoromethoxy-4-nitrobenzene: Contains a similar halogenated aromatic structure.

Compared to these compounds, 3-{[{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}(ETHYLIMINO)METHYL]SULFANYL}-1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDINE is unique due to its combination of functional groups and the presence of the pyrrolidine ring, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H17ClF2IN3O3S

Molecular Weight

579.8 g/mol

IUPAC Name

[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl] N-[4-[chloro(difluoro)methoxy]phenyl]-N'-ethylcarbamimidothioate

InChI

InChI=1S/C20H17ClF2IN3O3S/c1-2-25-19(26-13-5-9-15(10-6-13)30-20(21,22)23)31-16-11-17(28)27(18(16)29)14-7-3-12(24)4-8-14/h3-10,16H,2,11H2,1H3,(H,25,26)

InChI Key

KNNQBDQWPUNFQK-UHFFFAOYSA-N

Canonical SMILES

CCN=C(NC1=CC=C(C=C1)OC(F)(F)Cl)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)I

Origin of Product

United States

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